molecular formula C11H14N2O3S B034260 [2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate CAS No. 100836-62-2

[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate

Cat. No.: B034260
CAS No.: 100836-62-2
M. Wt: 254.31 g/mol
InChI Key: SFMDFSSMVAMQHX-UHFFFAOYSA-N
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Description

Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester: is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C10H14N2O3S, and it is characterized by the presence of a carbamic acid group, a methylnitroso group, and an ethylthio group attached to an o-tolyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester typically involves the reaction of carbamic acid derivatives with nitroso compounds under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product. The process involves multiple steps, including the formation of intermediate compounds that eventually lead to the final ester product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the nitroso group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

  • Carbamic acid, methylnitroso-, ethyl ester
  • Carbamic acid, N-methyl-N-nitroso-, ethyl ester
  • Carbamic acid, N-methyl-N-nitrosoethylcarbamate

Comparison: Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester is unique due to the presence of the ethylthio group and the o-tolyl ester, which differentiate it from other similar compounds

Properties

CAS No.

100836-62-2

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C11H14N2O3S/c1-3-17-8-9-6-4-5-7-10(9)16-11(14)13(2)12-15/h4-7H,3,8H2,1-2H3

InChI Key

SFMDFSSMVAMQHX-UHFFFAOYSA-N

SMILES

CCSCC1=CC=CC=C1OC(=O)N(C)N=O

Canonical SMILES

CCSCC1=CC=CC=C1OC(=O)N(C)N=O

Key on ui other cas no.

100836-62-2

Synonyms

Methylnitrosocarbamic acid, alpha-(ethylthio)-o-tolyl ester

Origin of Product

United States

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